tert-Butyl 5-chloropyrazine-2-carboxylate tert-Butyl 5-chloropyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 169335-50-6
VCID: VC2319616
InChI: InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

tert-Butyl 5-chloropyrazine-2-carboxylate

CAS No.: 169335-50-6

Cat. No.: VC2319616

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-chloropyrazine-2-carboxylate - 169335-50-6

Specification

CAS No. 169335-50-6
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name tert-butyl 5-chloropyrazine-2-carboxylate
Standard InChI InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3
Standard InChI Key HVVYCXYNSSYJOR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl
Canonical SMILES CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl

Introduction

Chemical Identity and Physical Properties

Tert-Butyl 5-chloropyrazine-2-carboxylate is a substituted pyrazine carboxylate with a molecular formula of C9H11ClN2O2. It is registered with CAS Number 169335-50-6 and is characterized by a chloro-substituted pyrazine ring coupled with a tert-butyl ester group . The compound's structure features a nitrogen-containing heterocyclic ring that serves as a valuable scaffold for medicinal chemistry applications.

Structural Characteristics

The compound contains several key structural elements:

  • A pyrazine ring (six-membered heterocycle with two nitrogen atoms)

  • A chlorine atom at the 5-position

  • A carboxylate group at the 2-position

  • A tert-butyl group as the ester component

This arrangement of functional groups contributes to its chemical reactivity and potential biological interactions. The compound is part of a broader class of substituted pyrazinecarboxylates that have demonstrated significant pharmaceutical potential.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Tert-Butyl 5-Chloropyrazine-2-Carboxylate

PropertyValueSource
Molecular FormulaC9H11ClN2O2
CAS Number169335-50-6
AppearanceNot specified in sources-
ApplicationLaboratory chemical for research
SolubilityNot specified in sources-
Safety ClassificationLimited data available

Applications in Chemical Research

Tert-Butyl 5-chloropyrazine-2-carboxylate serves important functions in chemical and pharmaceutical research, primarily as a building block for more complex molecules.

Role as a Chemical Intermediate

This compound is primarily identified as a laboratory chemical intended for scientific research and development purposes . Its value lies in its potential as an intermediate in synthetic pathways, particularly for the development of more complex bioactive compounds.

Precursor for Bioactive Compounds

Tert-Butyl 5-chloropyrazine-2-carboxylate represents an important precursor in the synthesis of pyrazine carboxamides, which have demonstrated significant biological activity. The ester group can be converted to various amide derivatives through reaction with appropriate amines, leading to compounds with enhanced bioactivity profiles.

CompoundActivity Against M. tuberculosisReference
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideMIC < 2.0 μmol/L
5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideIC90 = 0.819 μg/mL
5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide72% inhibition

Lipophilicity and Structure-Function Relationships

Lipophilicity plays a crucial role in determining the biological activity of pyrazine derivatives, including those related to tert-Butyl 5-chloropyrazine-2-carboxylate.

Impact of Structural Modifications on Lipophilicity

Research on related compounds has demonstrated that lipophilicity varies with structural modifications. For example, in a series of related compounds, "Based on log k values, lipophilicity increased for substituents in pyrazine part in the following order: 5-chloropyrazine < 6-chloropyrazine < 5-tert-butyl-6-chloropyrazine" . This suggests that the 5-chloro substitution present in tert-Butyl 5-chloropyrazine-2-carboxylate contributes modestly to lipophilicity, while the addition of a tert-butyl group would significantly enhance it.

Correlation with Biological Activity

In related pyrazine compounds, higher lipophilicity has been associated with enhanced antimycobacterial activity. For instance, research found that "Both the highest activity (72% inhibition) against M. tuberculosis and the highest lipophilicity (log P = 6.00) of all compounds studied was found for 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide" . This suggests that tert-Butyl 5-chloropyrazine-2-carboxylate, when modified to increase lipophilicity, might yield derivatives with improved biological activity.

Research Applications and Future Directions

Current Research Applications

Tert-Butyl 5-chloropyrazine-2-carboxylate primarily serves as a building block in medicinal chemistry. Its value lies in its potential for transformation into bioactive derivatives, particularly those with antimicrobial properties. The ester group provides a convenient point for further functionalization, enabling the creation of libraries of compounds for biological screening.

Future Research Directions

Based on the promising activity of related compounds, future research involving tert-Butyl 5-chloropyrazine-2-carboxylate might focus on:

  • Development of novel amide derivatives with enhanced antimycobacterial activity

  • Exploration of structure-activity relationships to optimize biological performance

  • Investigation of alternative functionalization strategies to expand the range of potential applications

  • Evaluation of pharmacokinetic properties of derivatives to improve drug-like characteristics

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